Leukotrien C4

Übersicht

Beschreibung

Leukotrien C4 ist ein Leukotrien, eine Art von Eicosanoid-Entzündungsmediator, der in Leukozyten durch die Oxidation von Arachidonsäure produziert wird. This compound ist ein Cysteinyl-Leukotrien, das eine bedeutende Rolle in der Pathophysiologie von Asthma und allergischen Reaktionen spielt . Es ist bekannt für seine starken entzündungshemmenden Eigenschaften und seine Fähigkeit, Bronchokonstriktion zu induzieren, was es zu einem wichtigen Ziel für die Asthmabehandlung macht .

Herstellungsmethoden

This compound wird in Zellen myeloischen Ursprungs, wie z. B. Mastzellen, durch die Konjugation der Fettsäure Leukotrien A4 mit Glutathion synthetisiert. Diese Reaktion wird durch das Enzym this compound-Synthase katalysiert . Die industrielle Produktion von this compound beinhaltet die Extraktion und Reinigung dieser Verbindung aus biologischen Quellen, gefolgt von chemischer Synthese, um die gewünschte Reinheit und Konzentration zu erreichen .

Wissenschaftliche Forschungsanwendungen

Leukotriene C4 has numerous scientific research applications, including:

Wirkmechanismus

Target of Action

Leukotriene C4 (LTC4) primarily targets the Cysteinyl Leukotriene Receptor 1 (CYSLTR1) , Cysteinyl Leukotriene Receptor 2 (CYSLTR2) , and Multidrug Resistance-Associated Protein 1 . These receptors play a crucial role in mediating the inflammatory response in the body.

Mode of Action

LTC4 interacts with its targets (CYSLTR1 and CYSLTR2) through G-protein coupled receptors , triggering pulmonary vasoconstriction and bronchoconstriction . This interaction results in changes such as the stimulation of mucus secretion in the lung and contractions of nonvascular and some vascular smooth muscle .

Biochemical Pathways

The biosynthesis of LTC4 is orchestrated by the translocation to the nuclear envelope along with the co-localization of cytosolic phospholipase A2 (cPLA2) , arachidonate 5-lipoxygenase (5-LO) , 5-lipoxygenase-activating protein (FLAP) , and LTC4 synthase (LTC4S) , which couples glutathione to an LTA4 intermediate . The MRP1 transporter then secretes cytosolic LTC4, and cell surface proteases further metabolize it by sequential cleavage of the γ-glutamyl and glycine residues off its glutathione segment, generating the more stable products LTD4 and LTE4 .

Pharmacokinetics

It is known that ltc4 is the major arachidonic acid metabolite in macrophages and human mast cells as well as in antigen-sensitized lung tissue .

Result of Action

The action of LTC4 results in various physiological effects. It stimulates mucus secretion in the lung and produces contractions of nonvascular and some vascular smooth muscle . In an intracrine manner, LTC4 elicits nuclear translocation of NADPH oxidase 4 (NOX4), ROS accumulation, and oxidative DNA damage .

Action Environment

The action, efficacy, and stability of LTC4 can be influenced by various environmental factors. For instance, in cells of non-hematopoietic lineage, endoplasmic reticulum (ER) stress and chemotherapy can induce LTC4 biosynthesis by transcriptionally upregulating and activating the enzyme microsomal glutathione-S-transferase 2 (MGST2). ER stress and chemotherapy also trigger nuclear translocation of the two LTC4 receptors .

Biochemische Analyse

Biochemical Properties

Leukotriene C4 is synthesized by the enzyme leukotriene C4 synthase, an integral membrane protein that catalyzes the conjugation reaction between the fatty acid leukotriene A4 and glutathione . This reaction forms the pro-inflammatory leukotriene C4, an important mediator of asthma .

Cellular Effects

Leukotriene C4 can mediate inflammation, allergy, bronchoconstriction, and vascular leakage . It stimulates mucus secretion in the lung and produces contractions of nonvascular and some vascular smooth muscle .

Molecular Mechanism

The molecular mechanism of leukotriene C4 involves its binding to specific receptors on the cell surface, leading to a cascade of intracellular events. These events include the activation of phospholipase C, leading to the production of inositol trisphosphate and diacylglycerol, which in turn activate protein kinase C. This leads to a series of phosphorylation reactions that result in the activation of various cellular responses .

Metabolic Pathways

Leukotriene C4 is involved in the leukotriene metabolic pathway. It is synthesized from leukotriene A4 by the action of leukotriene C4 synthase .

Vorbereitungsmethoden

Leukotriene C4 is synthesized in cells of myeloid origin, such as mast cells, through the conjugation of the fatty acid leukotriene A4 with glutathione. This reaction is catalyzed by the enzyme leukotriene C4 synthase . The industrial production of leukotriene C4 involves the extraction and purification of this compound from biological sources, followed by chemical synthesis to achieve the desired purity and concentration .

Analyse Chemischer Reaktionen

Leukotrien C4 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: This compound kann oxidiert werden, um Leukotrien D4 und Leukotrien E4 zu bilden.

Konjugation: Die primäre Reaktion beinhaltet die Konjugation von Leukotrien A4 mit Glutathion, um this compound zu bilden.

Hydrolyse: This compound kann durch die Entfernung des Glutaminsäure-Restes zu Leukotrien D4 hydrolysiert werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Enzyme wie this compound-Synthase und Glutathion . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Leukotrien D4 und Leukotrien E4 .

Wissenschaftliche Forschungsanwendungen

This compound hat zahlreiche wissenschaftliche Forschungsanwendungen, darunter:

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an spezifische G-Protein-gekoppelte Rezeptoren bindet, nämlich den Cysteinyl-Leukotrien-Rezeptor 1 und den Cysteinyl-Leukotrien-Rezeptor 2 . Diese Bindung löst eine Kaskade von intrazellulären Signalwegen aus, die zu Bronchokonstriktion, erhöhter Gefäßpermeabilität und der Rekrutierung von Immunzellen an Entzündungsstellen führen . Zu den molekularen Zielstrukturen, die an diesen Signalwegen beteiligt sind, gehören Phospholipase C, Proteinkinase C und Mitogen-aktivierte Proteinkinasen .

Vergleich Mit ähnlichen Verbindungen

Leukotrien C4 ist Teil einer Familie von Cysteinyl-Leukotrienen, zu der auch Leukotrien D4 und Leukotrien E4 gehören . Diese Verbindungen haben ähnliche Strukturen und Funktionen, unterscheiden sich aber in ihren spezifischen biologischen Aktivitäten und Rezeptoraffinitäten . This compound ist einzigartig in seinen starken bronchokonstriktiven Eigenschaften und seiner Rolle als Vorläufer von Leukotrien D4 und Leukotrien E4 .

Ähnliche Verbindungen

- Leukotrien D4

- Leukotrien E4

- Leukotrien B4 (ein nicht-Cysteinyl-Leukotrien mit unterschiedlichen biologischen Funktionen)

Eigenschaften

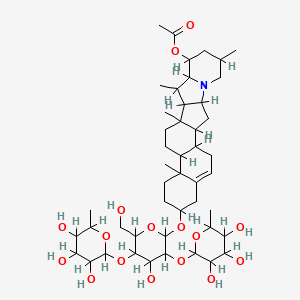

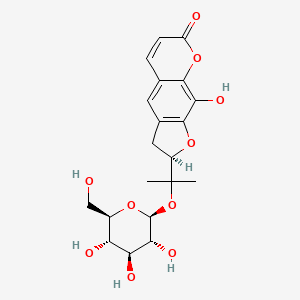

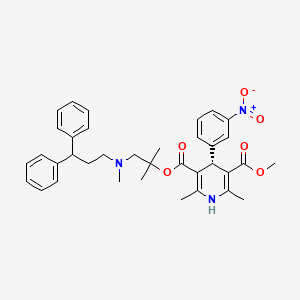

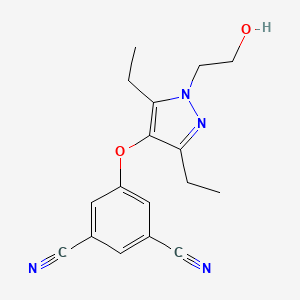

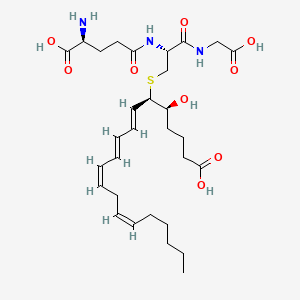

IUPAC Name |

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H47N3O9S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(34)15-14-17-27(36)37)43-21-23(29(40)32-20-28(38)39)33-26(35)19-18-22(31)30(41)42/h6-7,9-13,16,22-25,34H,2-5,8,14-15,17-21,31H2,1H3,(H,32,40)(H,33,35)(H,36,37)(H,38,39)(H,41,42)/b7-6-,10-9-,12-11+,16-13+/t22-,23-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWNVDXQDILPJIG-NXOLIXFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H47N3O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00903946 | |

| Record name | Leukotriene C4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00903946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Leukotriene C4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001198 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

72025-60-6 | |

| Record name | Leukotriene C4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72025-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leukotriene C4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072025606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leukotriene C4 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08855 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Leukotriene C4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00903946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEUKOTRIENE C4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CU6TT9V48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Leukotriene C4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001198 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does LTC4 interact with its target, and what are the downstream effects?

A: LTC4 primarily exerts its effects by binding to specific G protein-coupled receptors, namely CysLT1R and CysLT2R. [] This binding triggers a cascade of intracellular signaling events, leading to various physiological responses. For instance, in the airways, LTC4 binding to CysLT1R on smooth muscle cells induces bronchoconstriction. [, , ] LTC4 also increases vascular permeability, contributing to edema and inflammation. [, , ]

Q2: What is unique about the interaction of LTC4 with the CysLT2R receptor on platelets?

A: Research indicates that LTC4, unlike its metabolites LTD4 and LTE4, exhibits selective activation of the CysLT2R receptor on mouse platelets. [] This activation triggers platelet aggregation and the release of pro-inflammatory mediators, contributing to airway inflammation. This selectivity highlights the specific role of LTC4 in platelet activation and its potential implications in inflammatory responses.

Q3: What is the molecular formula and weight of LTC4?

A3: The molecular formula of LTC4 is C30H46N3O10S, and its molecular weight is 627.77 g/mol.

Q4: Is there evidence suggesting LTC4 can be metabolized?

A: Yes, several studies confirm that LTC4 is metabolized to less potent compounds like LTD4 and LTE4 by enzymes like γ-glutamyl transpeptidases and dipeptidases. [, , ] This metabolic pathway is crucial for regulating the duration and intensity of LTC4's biological effects. Notably, research shows a decreased conversion rate of LTC4 to LTE4 in children with asthma. []

Q5: Are there any structural features of LTC4 that differentiate it from its metabolites in terms of receptor binding?

A: Yes, molecular modeling studies reveal significant differences in the spatial configurations of LTC4 and LTD4. [] These structural variations likely contribute to the ability of cell surface receptors to discriminate between the two molecules and elicit distinct cellular responses.

Q6: What cell types produce LTC4?

A: LTC4 is primarily produced by inflammatory cells, including eosinophils, basophils, mast cells, and macrophages. [, , , ] Its production is often triggered by various stimuli, including allergens, pathogens, and inflammatory mediators.

Q7: What role does LTC4 play in the context of an allergic reaction?

A: LTC4 acts as a potent mediator in allergic reactions, particularly in the airways. Upon allergen exposure, mast cells release LTC4, leading to bronchoconstriction, mucus secretion, and airway inflammation, contributing to the symptoms of allergic asthma. [, , ]

Q8: Does LTC4 influence the production of other inflammatory mediators?

A: Yes, studies show that LTC4 can induce the production of transforming growth factor beta 1 (TGF-β1) in airway epithelial cells via the p38 mitogen-activated protein kinase (MAPK) pathway. [] TGF-β1 is a potent profibrotic cytokine, and its increased production may contribute to airway remodeling observed in chronic asthma.

Q9: Is there a link between nitric oxide (NO) and the effects of LTC4 on microvascular transport?

A: Research using the hamster cheek pouch model suggests that NO plays a crucial role in mediating LTC4-induced increases in microvascular permeability. [] Inhibition of NO synthesis significantly attenuates LTC4-mediated increases in venular leaky sites and macromolecular transport. This finding highlights the interplay between these two mediators in regulating vascular permeability during inflammation.

Q10: Are there any known inhibitors of LTC4 synthesis?

A: Yes, several inhibitors of LTC4 synthesis have been identified, including inhibitors of 5-lipoxygenase, the enzyme responsible for the initial steps of leukotriene biosynthesis. [, ] Additionally, specific inhibitors targeting LTC4 synthase (LTC4S), the enzyme responsible for LTC4 formation from its precursor LTA4, are being developed as potential therapeutics. [, ]

Q11: Can blocking LTC4 synthesis lead to the production of other lipid mediators?

A: Interestingly, inhibiting LTC4S can shunt LTA4, the precursor for both LTC4 and the neutrophil chemoattractant leukotriene B4 (LTB4), towards the production of anti-inflammatory lipoxins. [] This shunting effect suggests a potential therapeutic benefit of targeting LTC4S, not only in reducing pro-inflammatory LTC4 but also in promoting the generation of anti-inflammatory mediators.

Q12: What are the potential benefits of targeting CysLT receptors in asthma treatment?

A: Antagonists of CysLT receptors, particularly CysLT1R antagonists like montelukast, are clinically used to manage asthma. [] These antagonists effectively block the actions of LTC4, LTD4, and LTE4, reducing bronchoconstriction, inflammation, and mucus secretion in the airways.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.